
2,5-Difluorophenylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD09965866 is a chemical compound with unique properties that have garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD09965866 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include the use of advanced organic synthesis techniques. These methods typically involve multiple steps, including the formation of key intermediates and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of MFCD09965866 is carried out in specialized facilities equipped with the necessary technology to handle complex chemical reactions. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to maintain consistency and safety in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD09965866 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD09965866 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products
The major products formed from the reactions of MFCD09965866 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds with significant applications in various fields.
Wissenschaftliche Forschungsanwendungen
MFCD09965866 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its use as a drug candidate.
Industry: Applied in the production of specialty chemicals, materials science, and nanotechnology.
Wirkmechanismus
The mechanism of action of MFCD09965866 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to various biological outcomes. The exact molecular pathways involved are the subject of ongoing research, with studies focusing on its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to MFCD09965866 include those with comparable chemical structures and properties. These compounds often share similar functional groups and reactivity patterns.
Uniqueness
MFCD09965866 is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
MFCD09965866 is a compound of significant interest due to its unique properties and wide range of applications
Eigenschaften
Molekularformel |
C6H3BrF2Zn |
|---|---|
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
bromozinc(1+);1,4-difluorobenzene-6-ide |
InChI |
InChI=1S/C6H3F2.BrH.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
CDZAIDIVJKGBKE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=[C-]C=C1F)F.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



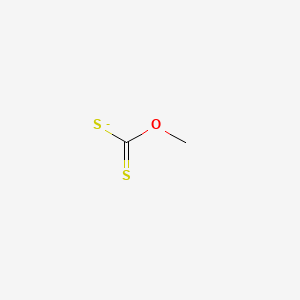
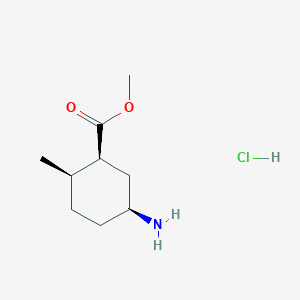
![N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine](/img/structure/B13908773.png)

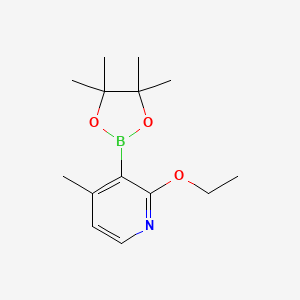

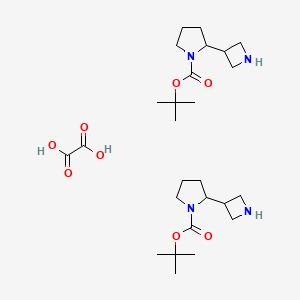
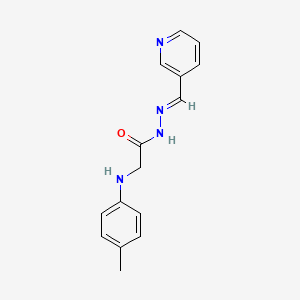
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B13908803.png)
![[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13908806.png)


![1-[2-(2-Furyl)phenyl]ethanone](/img/structure/B13908821.png)
